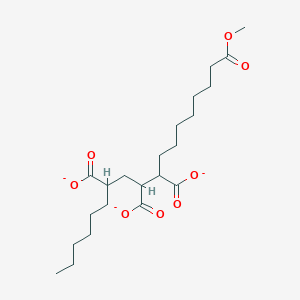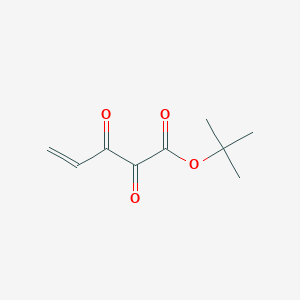
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C9H14O4. This compound is a derivative of 4-pentenoic acid, featuring a tert-butyl ester group and two oxo groups at the 2 and 3 positions. It is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: 4-pentenoic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or diols.
Substitution: Amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenoic acid: A simpler analog without the ester and oxo groups.
4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester: A similar compound with a hydroxyl group instead of oxo groups.
Pentanoic acid, 2,4-dioxo-, methyl ester: Another ester derivative with different substitution patterns.
Uniqueness
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both oxo groups and the tert-butyl ester group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
117917-40-5 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
tert-butyl 2,3-dioxopent-4-enoate |
InChI |
InChI=1S/C9H12O4/c1-5-6(10)7(11)8(12)13-9(2,3)4/h5H,1H2,2-4H3 |
InChI-Schlüssel |
XPATXGOQSXUXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


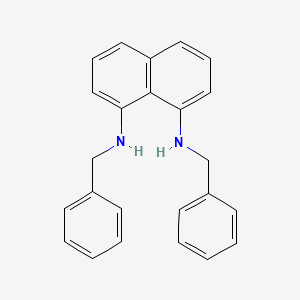
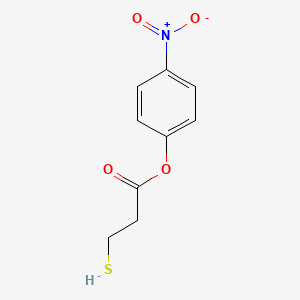
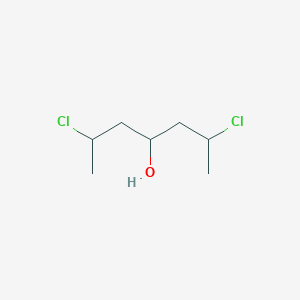
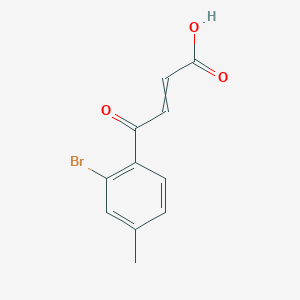
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
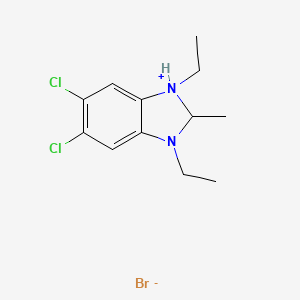
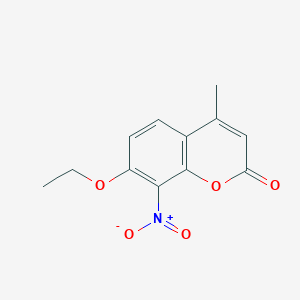
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
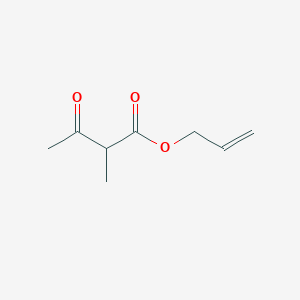
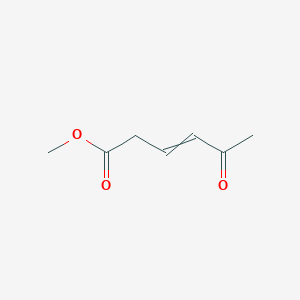
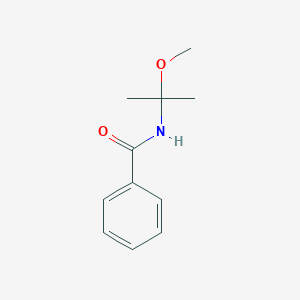
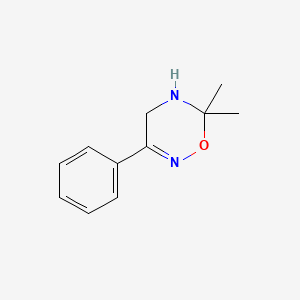
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
